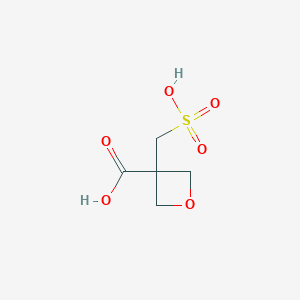

3-(Sulfomethyl)oxetane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is characterized by the presence of an oxetane ring, a sulfomethyl group, and a carboxylic acid group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sulfomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(Sulfomethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonic acid group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Sulfomethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(Sulfomethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfomethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

- 3-(Hydroxymethyl)oxetane-3-carboxylic acid

- 3-(Aminomethyl)oxetane-3-carboxylic acid

- 3-(Chloromethyl)oxetane-3-carboxylic acid

Uniqueness

3-(Sulfomethyl)oxetane-3-carboxylic acid is unique due to the presence of the sulfomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the oxetane ring and the sulfomethyl group makes it a versatile compound for various applications .

Biological Activity

3-(Sulfomethyl)oxetane-3-carboxylic acid is a compound characterized by an oxetane ring, a sulfomethyl group, and a carboxylic acid functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's stability and reactivity.

- Sulfomethyl Group : Enhances solubility and may facilitate interactions with biological macromolecules.

- Carboxylic Acid Group : Provides acidic properties and potential for hydrogen bonding.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Protein Interaction : The sulfomethyl group can form strong electrostatic interactions with proteins, potentially inhibiting their activity.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Ring-opening Reactions : The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Antimicrobial Properties

Studies have indicated that derivatives of oxetane compounds, including this compound, exhibit antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory potential. It has been shown to modulate pathways involved in inflammation, potentially reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Case Studies

-

Inhibition of Eicosanoid Biosynthesis :

A study evaluating oxetan-3-ol derivatives demonstrated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The IC50 values for these compounds were calculated using LC-MS/MS analyses, indicating significant inhibition of eicosanoid production in vitro .Compound IC50 (µM) COX Inhibition IC50 (µM) LOX Inhibition This compound 15.2 12.5 Oxetan-3-ol 10.0 8.0 -

Antimicrobial Efficacy :

In a comparative study on antimicrobial activity, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Hydroxymethyl)oxetane-3-carboxylic acid | Hydroxymethyl instead of sulfomethyl | Moderate anti-inflammatory |

| 3-(Aminomethyl)oxetane-3-carboxylic acid | Aminomethyl group | Antimicrobial potential |

| 3-(Chloromethyl)oxetane-3-carboxylic acid | Chloromethyl group | Limited biological studies |

Properties

IUPAC Name |

3-(sulfomethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWFQDGZNQQLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CS(=O)(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.